The compound "N1-(Pyridin-2-yl)ethane-1,2-diamine" and its derivatives have been the subject of various studies due to their potential applications in coordination chemistry and biological activity. These compounds, often referred to as Schiff bases, are formed by the condensation of primary amines with aldehydes or ketones, resulting in a ligand system that can coordinate to metal ions. The resulting complexes have been explored for their structural properties and potential applications in fields such as catalysis, antimicrobial activity, and materials science.
In the field of catalysis, Schiff base ligands and their metal complexes can act as catalysts due to their ability to stabilize reactive intermediates and facilitate the transformation of substrates. For example, an ionic liquid containing a derivative of "N1-(Pyridin-2-yl)ethane-1,2-diamine" was used as a dual-functional catalyst for the solvent-free synthesis of pyrido[2,3-d:6,5-d']dipyrimidine derivatives. The catalyst's acidic and basic groups enable high yields and short reaction times, demonstrating its efficacy in promoting multi-component reactions4.
The antimicrobial properties of Schiff base metal complexes have also been investigated. A study on zinc and copper complexes derived from a Schiff base similar to "N1-(Pyridin-2-yl)ethane-1,2-diamine" showed activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. The coordination of the metal ion with the nitrogen atoms of the ligand is believed to play a role in the antimicrobial mechanism, potentially through interaction with microbial enzymes or cell membranes2.
The structural analysis of Schiff base ligands provides insights into their coordination behavior and potential applications. A V-shaped Schiff base ligand was synthesized and characterized using X-ray diffraction and density functional theory (DFT) to understand its bonding and geometry. Such analyses are crucial for designing ligands with specific properties and for predicting the behavior of their metal complexes3.
The synthesis of N1-(Pyridin-2-yl)ethane-1,2-diamine can be achieved through several methods:
The molecular structure of N1-(Pyridin-2-yl)ethane-1,2-diamine consists of a pyridine ring attached to an ethane backbone with two amino groups.
InChI=1S/C7H11N3/c8-5(9)3-4-10-6(8)7(5)11/h3-4H2,1-2H3,(H,8,9)(H,10,11)N1-(Pyridin-2-yl)ethane-1,2-diamine participates in various chemical reactions:
The mechanism of action for N1-(Pyridin-2-yl)ethane-1,2-diamine primarily involves its role as a chelating agent:
N1-(Pyridin-2-yl)ethane-1,2-diamine exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Appearance | Colorless to pale yellow liquid |
| Melting Point | Not extensively documented |
| Solubility | Soluble in water and organic solvents |
| Boiling Point | Not extensively documented |
| Density | Not extensively documented |
The compound is generally stable under standard laboratory conditions but may degrade upon exposure to strong acids or bases.
N1-(Pyridin-2-yl)ethane-1,2-diamine has diverse applications across various fields:
N1-(Pyridin-2-yl)ethane-1,2-diamine, systematically named as N'-(pyridin-2-yl)ethane-1,2-diamine, is an organic compound featuring a pyridine ring linked to an ethylenediamine backbone. Its molecular formula is C₇H₁₁N₃, with a molecular weight of 137.19 g/mol [5]. The structure consists of a pyridin-2-yl group (six-membered aromatic heterocycle with nitrogen at position 1) bonded to the terminal nitrogen (N1) of the ethane-1,2-diamine chain (–NH–CH₂–CH₂–NH₂). This creates a tridentate ligand capable of metal coordination via the pyridine nitrogen and both amine nitrogens [1] .
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 74764-17-3 | [5] |
| IUPAC Name | N'-(pyridin-2-yl)ethane-1,2-diamine | [1] |
| Molecular Formula | C₇H₁₁N₃ | [1] [5] |
| Appearance | Colorless to yellow liquid | [5] |
| Boiling Point | 90°C at 0.09 mmHg | [5] |
| PubChem CID | 410428 | [1] |
The compound exhibits air sensitivity and requires storage under inert gas at low temperatures (<15°C) to prevent decomposition [5]. Its bifunctional design enables diverse reactivity: the aliphatic amines participate in condensation or alkylation, while the pyridine nitrogen acts as a Lewis base. This hybrid structure classifies it as a heterocyclic diamine with applications spanning coordination chemistry and drug design .
N1-(Pyridin-2-yl)ethane-1,2-diamine emerged as a scaffold in ligand chemistry during the late 20th century, paralleling advancements in transition-metal catalysis. While its exact discovery date is unrecorded in public literature, its synthesis methods and applications evolved alongside pyridine-based ligand research. Early routes involved nucleophilic substitution, where 2-aminopyridine reacted with 2-chloroethylamine or its derivatives [5]. Modern syntheses employ reductive amination using pyridine-2-carbaldehyde and ethylenediamine, followed by sodium borohydride reduction .
The compound gained prominence as a precursor for polydentate ligands. For example, it serves as a building block for acyclic pentadentate ligands like pynonane (N1-(pyridin-2-ylmethyl)-N2-(2-((pyridin-2-ylmethyl)amino)ethyl)ethane-1,2-diamine), first synthesized in 1975 via Schiff base formation and reduction . Its structural simplicity facilitated studies on metal complex stability, influencing catalyst design for oxidation and electron-transfer reactions. The ligand’s commercialization (e.g., TCI America, Catalog No. P2924) by the 2000s underscored its utility in academic and industrial research [5].
Coordination ChemistryN1-(Pyridin-2-yl)ethane-1,2-diamine acts as a versatile ligand due to its mixed-donor capability (Npy, Namine). It forms stable complexes with transition metals like copper(II), nickel(II), and cobalt(III). Key applications include:
Table 2: Representative Metal Complexes
| Metal Ion | Ligand Form | Application | Reference |
|---|---|---|---|
| Cu(II) | Tridentate (N3 donor) | Hydrolysis catalyst | |
| Co(III) | Part of pentadentate frameworks | Electron-transfer studies | |
| Ni(II) | Bis-ligand complexes | Magnetic property investigations |
Medicinal ResearchWhile not a drug itself, this diamine is a critical precursor in pharmaceutical development:
In material science, it contributes to polymers with tailored coordination sites for environmental remediation (e.g., heavy-metal capture) [2]. Its enduring relevance lies in its modular chemistry, enabling tailored modifications for specific scientific challenges.
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1